

# Technical Support Center: Understanding the NSABP C-08 Trial Results

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## Compound of Interest

Compound Name: CT-08

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This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial. This resource addresses key questions regarding the trial's design, outcomes, and the potential reasons why the addition of bevacizumab to standard adjuvant chemotherapy did not meet its primary endpoint for stage II and III colon cancer.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the NSABP C-08 trial?

The primary goal of the NSABP C-08 trial was to determine if adding the anti-angiogenic agent bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6 (mFOLFOX6), would improve disease-free survival (DFS) in patients with resected stage II or III colon cancer.<sup>[1]</sup> The secondary objective was to assess overall survival (OS).<sup>[1]</sup>

Q2: Did the NSABP C-08 trial meet its primary endpoint?

No, the NSABP C-08 trial did not meet its primary endpoint. The addition of one year of bevacizumab to six months of mFOLFOX6 chemotherapy did not result in a statistically significant improvement in disease-free survival (DFS) compared to mFOLFOX6 alone.<sup>[2][3][4]</sup>

Q3: What were the overall results for Disease-Free Survival (DFS) and Overall Survival (OS)?

After a median follow-up of 35.6 months, the addition of bevacizumab to mFOLFOX6 did not lead to a significant increase in DFS (hazard ratio [HR], 0.89; 95% CI, 0.76 to 1.04;  $P = .15$ ).<sup>[2]</sup> The 3-year DFS rates were 77.4% in the bevacizumab group and 75.5% in the control group.<sup>[2]</sup> Similarly, there was no significant improvement in overall survival (OS).<sup>[5]</sup>

Q4: Was there any evidence of a treatment effect with bevacizumab at any point during the trial?

Interestingly, exploratory analyses revealed a significant, though transient, benefit in DFS during the one-year period that patients were receiving bevacizumab.<sup>[6]</sup> A post-hoc analysis showed a significant improvement in DFS at one year for the bevacizumab arm (94.3%) compared to the control arm (90.7%), which corresponded to a 40% reduction in events ( $P = .0004$ ).<sup>[7]</sup> However, this benefit diminished after the cessation of bevacizumab therapy.<sup>[3][7]</sup>

Q5: What are the leading hypotheses for why the NSABP C-08 trial failed to meet its primary endpoint?

Several hypotheses have been proposed:

- **Transient Effect of Anti-Angiogenic Therapy:** The temporary improvement in DFS while on bevacizumab suggests that the drug may suppress the growth of micrometastases rather than eradicate them. Once the anti-angiogenic pressure is removed, the dormant tumor cells may resume growth.<sup>[7]</sup>
- **Insufficient Duration of Therapy:** The one-year duration of bevacizumab treatment may not have been long enough to achieve a lasting effect on micrometastatic disease. Some experts have suggested that longer-term or even continuous anti-VEGF therapy might be necessary in the adjuvant setting.<sup>[7]</sup>
- **Lack of Predictive Biomarkers:** The trial enrolled an unselected patient population. It is possible that a sub-group of patients may have benefited from bevacizumab, but without predictive biomarkers, this effect was diluted across the entire study population.
- **Different Biology of Micrometastatic Disease:** The biological mechanisms driving the growth of micrometastases in the adjuvant setting may be different from those in established metastatic disease, where bevacizumab has shown efficacy. Angiogenesis might play a less critical role in the early stages of tumor recurrence.

Q6: What are the implications of the NSABP C-08 results for future clinical trial design in the adjuvant setting?

The results of the NSABP C-08 trial have several important implications for future research:

- **Re-evaluation of Endpoints:** The transient DFS benefit suggests that traditional DFS as a primary endpoint might not fully capture the activity of cytostatic agents like bevacizumab in the adjuvant setting.
- **Exploration of Treatment Duration:** Future trials with anti-angiogenic agents in the adjuvant setting may need to investigate longer treatment durations.[\[7\]](#)
- **Focus on Biomarker Development:** There is a critical need to identify predictive biomarkers to select patients who are most likely to benefit from anti-angiogenic therapies.
- **Investigation of Novel Combinations:** Combining anti-angiogenic agents with other targeted therapies or immunotherapies may be a more effective strategy in the adjuvant setting.

## Quantitative Data Summary

The following table summarizes the key efficacy data from the NSABP C-08 trial.

Endpoint	Treatment Arm	Result	Hazard Ratio (95% CI)	P-value
3-Year Disease-Free Survival (DFS)	mFOLFOX6 + Bevacizumab	77.4%	0.89 (0.76 - 1.04)	0.15[2]
mFOLFOX6 Alone	75.5%			
1-Year Disease-Free Survival (DFS)	mFOLFOX6 + Bevacizumab	94.3%	0.60 (not reported)	0.0004[7]
mFOLFOX6 Alone	90.7%			
Overall Survival (OS)	mFOLFOX6 + Bevacizumab	Not significantly different	0.95 (0.79 - 1.13)	0.56[5]
mFOLFOX6 Alone	from control			

## Experimental Protocols

### Trial Design:

The NSABP C-08 was a prospective, randomized, open-label, phase III clinical trial.[8] A total of 2,710 patients with resected stage II or III colon cancer were randomized to one of two treatment arms.[7]

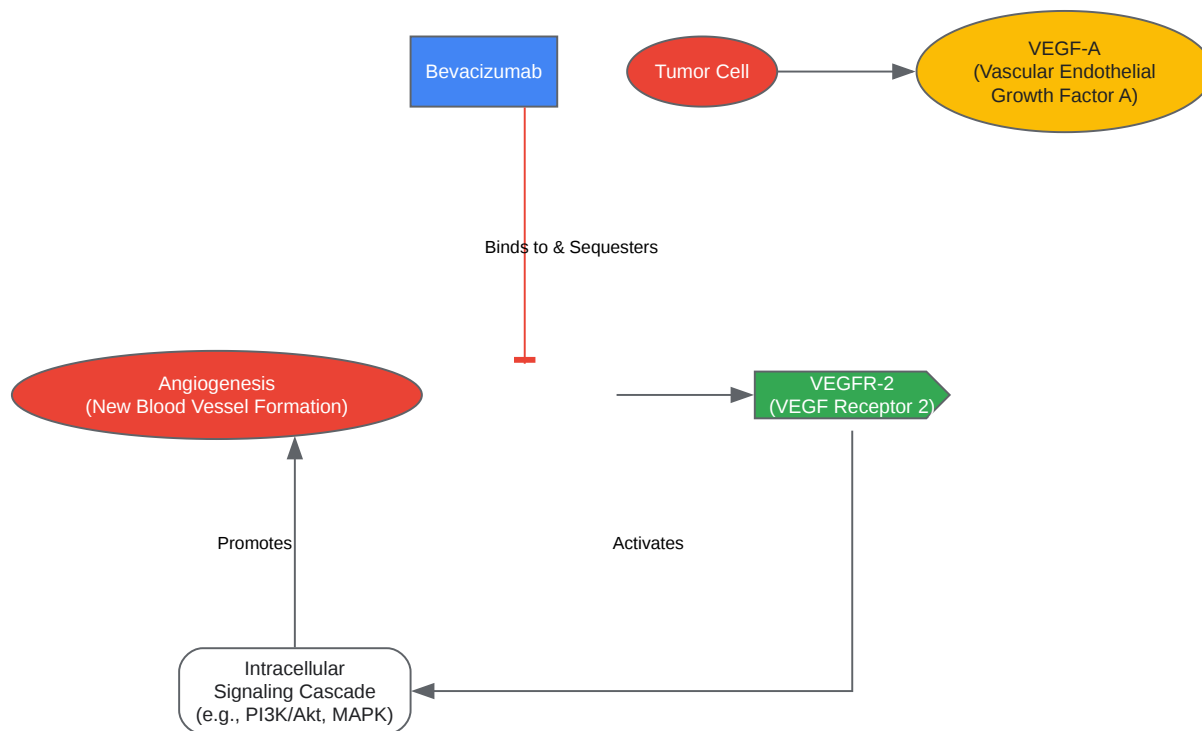
- Control Arm: Patients received a modified FOLFOX6 (mFOLFOX6) regimen every two weeks for a total of 12 cycles (24 weeks).[2]
- Experimental Arm: Patients received mFOLFOX6 every two weeks for 12 cycles, along with bevacizumab (5 mg/kg) administered intravenously every two weeks. After completion of chemotherapy, patients in the experimental arm continued to receive bevacizumab every two weeks for an additional 26 weeks, for a total of 52 weeks of bevacizumab therapy.[2]

### Primary Endpoint Definition:

Disease-Free Survival (DFS) was defined as the time from randomization to the earliest occurrence of any of the following: colon cancer recurrence, the development of a second primary cancer, or death from any cause.[8]

## Visualizations

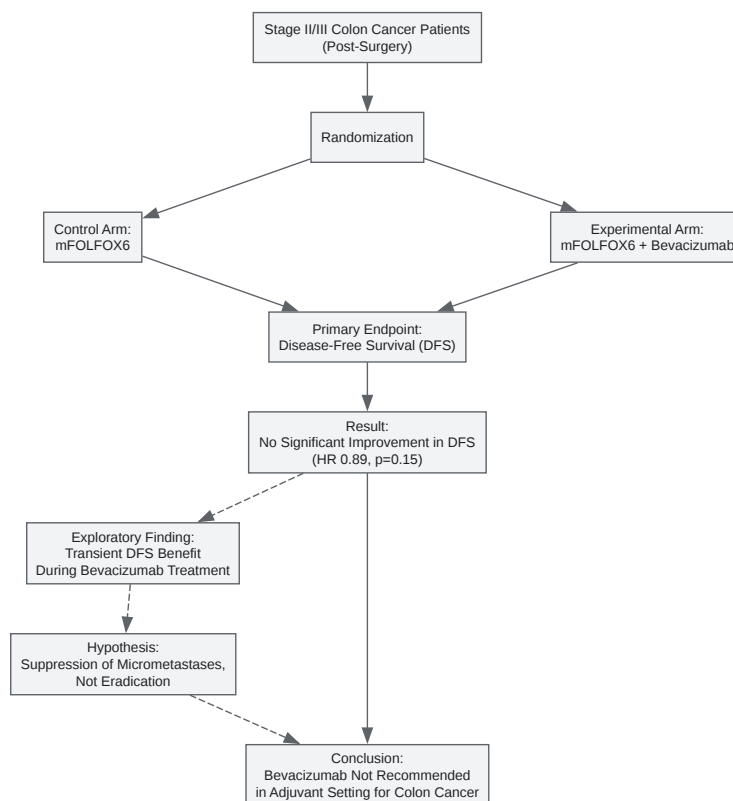
### VEGF Signaling Pathway and Bevacizumab's Mechanism of Action



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Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 on endothelial cells.

## Logical Flow of NSABP C-08 Trial Outcome



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Caption: Logical flow from trial design to the final conclusion of the NSABP C-08 study.

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